molecular formula C7H11ClO3 B8527700 Methyl 6-chloro-3-oxohexanoate

Methyl 6-chloro-3-oxohexanoate

Cat. No. B8527700
M. Wt: 178.61 g/mol
InChI Key: UYWJTVZDEIBTPQ-UHFFFAOYSA-N
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Patent
US08217192B2

Procedure details

In an atmosphere of nitrogen, methyl acetoacetate (480 g, 4.14 mol), calcium hydroxide (80.0 g, 1.08 mol) and toluene (4822 ml) were added to a 10 liter capacity flask, and dehydration/draining was carried out under toluene reflux. After 1 hour, by cooling to 60° C., 4-chlorobutanoic acid chloride (254 g, 1.8 mol) was added dropwise thereto, followed by stirring at 60° C. Further 1 hour thereafter, methanol (1325 g, 41.4 mol) was added thereto, followed by stirring for 6 hours under methanol reflux. After completion of the reaction, the reaction was stopped with 432 ml (2.16 mol) of 5 N hydrochloric acid, and then the organic layer was separated and the organic layer was washed with 5% sodium carbonate aqueous solution and water. After evaporation of the solvent under a reduced pressure using an evaporator, the residue was distilled under a reduced pressure (75 to 85° C./0.1 ton) to obtain crude 6-chloro-3-oxo-hexanoic acid methyl ester (1); 214.9 g (GC purity; δ 0.3%).
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
4822 mL
Type
solvent
Reaction Step One
Quantity
254 g
Type
reactant
Reaction Step Two
Quantity
1325 g
Type
reactant
Reaction Step Three
Quantity
432 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[OH-].[Ca+2].[OH-].[Cl:12][CH2:13][CH2:14]CC(Cl)=O.CO.Cl>C1(C)C=CC=CC=1>[CH3:8][O:7][C:1](=[O:6])[CH2:2][C:3](=[O:4])[CH2:5][CH2:14][CH2:13][Cl:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
480 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
4822 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
254 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Step Three
Name
Quantity
1325 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
432 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
STIRRING
Type
STIRRING
Details
by stirring for 6 hours under methanol
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the organic layer was washed with 5% sodium carbonate aqueous solution and water
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under a reduced pressure
CUSTOM
Type
CUSTOM
Details
an evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under a reduced pressure (75 to 85° C./0.1 ton)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC(CCCCl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.